1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-
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Overview
Description
1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the thiadiazole family, which is known for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1,3,4-thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into various reduced forms, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with nucleophilic attacks typically occurring at positions 2 and 5 of the thiadiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the proliferation of cancer cells and the replication of certain viruses . The compound’s ability to form charge transfer complexes with various acceptors also plays a role in its biological activity .
Comparison with Similar Compounds
1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]- can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-amine: Known for its inhibitory activity against IMPDH and its potential as an anticancer agent.
1,3,4-Thiadiazole-2(3H)-thione derivatives: These compounds have shown various biological activities, including antimicrobial and anti-inflammatory properties. The uniqueness of 1,3,4-thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
61335-27-1 |
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Molecular Formula |
C10H11N3O2S2 |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
5-(2,5-dimethoxyanilino)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C10H11N3O2S2/c1-14-6-3-4-8(15-2)7(5-6)11-9-12-13-10(16)17-9/h3-5H,1-2H3,(H,11,12)(H,13,16) |
InChI Key |
CEEVGFOGNNRJIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NNC(=S)S2 |
Origin of Product |
United States |
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